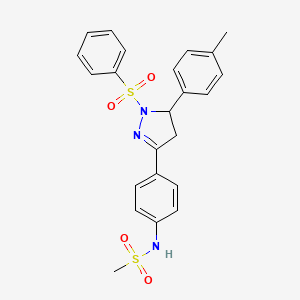

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound features a 4,5-dihydro-1H-pyrazole core substituted at position 1 with a phenylsulfonyl group and at position 5 with a p-tolyl (4-methylphenyl) group. The phenyl ring at position 3 is further functionalized with a methanesulfonamide moiety. Its structure has been validated using crystallographic techniques, such as SHELX-based refinement, ensuring bond lengths and angles conform to expected values .

Properties

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-20(15-13-18)25-31(2,27)28)24-26(23)32(29,30)21-6-4-3-5-7-21/h3-15,23,25H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJJAYPATZPQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the sulfonylation of an amine precursor with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like KMnO4 or OsO4.

Reduction: Employing reducing agents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: RMgX in dry THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings may engage in π-π interactions, stabilizing the compound within the target site .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications and Substituent Variations

The following structurally related compounds are analyzed based on substituent differences and core modifications:

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide ()

- Key Differences :

- Sulfonyl Group : 3-Chlorophenylsulfonyl (electron-withdrawing Cl) vs. phenylsulfonyl (neutral).

- Aryl Group : 2-Fluorophenyl (electron-withdrawing F) vs. p-tolyl (electron-donating CH₃).

- Sulfonamide : Ethanesulfonamide (larger alkyl chain) vs. methanesulfonamide.

- The ethanesulfonamide could reduce solubility compared to the smaller methanesulfonamide .

N-{3-[1-(Methoxyacetyl)-5-(3-Nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide ()

- Key Differences: N1 Substituent: Methoxyacetyl (ester) vs. phenylsulfonyl. Aryl Group: 3-Nitrophenyl (strongly electron-withdrawing NO₂) vs. p-tolyl. Positional Isomerism: Sulfonamide attached at phenyl C3 vs. C4.

- The ester group may confer susceptibility to enzymatic hydrolysis, altering pharmacokinetics .

5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()

- Key Differences :

- Core Structure : Triazole-pyrazole fusion vs. dihydropyrazole.

- Substituents : Carbothioamide (C=S) vs. sulfonamide (SO₂NH₂); 4-fluorophenyl vs. p-tolyl.

- The carbothioamide may engage in different hydrogen-bonding interactions compared to sulfonamides .

Theoretical Property Comparison

Docking and Binding Mode Predictions

AutoDock Vina simulations () suggest:

- The original compound’s phenylsulfonyl and p-tolyl groups may occupy hydrophobic pockets, while the sulfonamide forms hydrogen bonds.

- ’s chloro and fluoro substituents could enhance binding via halogen bonds but may sterically hinder target access.

- ’s nitro group might participate in charge-transfer interactions but reduce solubility .

Biological Activity

N-(4-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The general procedure includes:

- Formation of Dihydropyrazole : Starting from hydrazines and appropriate aryl sulfonates, the dihydropyrazole framework is constructed using microwave-assisted synthesis techniques.

- Sulfonamide Formation : The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions.

- Final Coupling : The final product is obtained by coupling the synthesized intermediates to form the target compound.

These steps are crucial for ensuring high yields and purity of the final product, which can be characterized using techniques such as NMR and mass spectrometry .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis through various mechanisms including:

- Inhibition of Cell Cycle Progression : Compounds targeting key regulatory proteins in the cell cycle have demonstrated effectiveness in halting cancer cell division.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells .

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on specific enzymes relevant to disease progression. For example:

- Tyrosinase Inhibition : Certain derivatives have shown potent inhibition of tyrosinase, an enzyme involved in melanin production, making them potential candidates for treating hyperpigmentation disorders .

Cytotoxicity Profiles

The cytotoxicity of this compound has been evaluated in various cell lines. The results indicate that while exhibiting potent biological activity, the compound maintains a relatively low cytotoxic profile, which is desirable for therapeutic applications .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of a related pyrazole derivative against glioma cells. The compound was found to significantly reduce cell viability through mechanisms involving AMPK inhibition and induction of necroptosis. These findings suggest that modifications in the pyrazole structure can enhance anticancer properties while minimizing toxicity to normal cells .

Study 2: Tyrosinase Inhibition

Another research focused on synthesizing novel azo compounds that showed strong tyrosinase inhibition with IC50 values comparable to standard inhibitors like kojic acid. The study highlighted how structural variations influence biological activity and enzyme inhibition potency .

Q & A

Q. What synthetic methodologies are reported for the preparation of this compound?

The synthesis typically involves multi-step processes, including condensation reactions and cyclization. For example, analogous pyrazole derivatives are synthesized via cyclization of substituted hydrazides using reagents like phosphorus oxychloride at elevated temperatures (120°C) . Key intermediates may involve aryl isocyanides and azides, as seen in the synthesis of structurally related triazole-carboxamides . Reaction optimization often focuses on solvent selection (e.g., dimethylformamide) and purification techniques to enhance yield and purity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The SHELX software suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, with validation performed using tools like PLATON . For example, monoclinic crystal systems (space group P21/c) are reported for related pyrazole derivatives, with unit cell parameters such as a = 6.5449 Å, b = 26.1030 Å, and β = 100.6° . Data-to-parameter ratios >15:1 ensure reliable refinement .

Q. What spectroscopic techniques characterize this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches near 1150–1350 cm⁻¹) .

- NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons in the p-tolyl group at δ 7.2–7.4 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., exact mass 367.06036 Da for sulfonamide derivatives) .

Advanced Research Questions

Q. How can computational docking predict the biological activity of this compound?

AutoDock Vina is employed for virtual screening, utilizing a scoring function optimized for binding affinity prediction. Docking protocols involve:

- Grid map generation : Automated calculation of ligand-receptor interaction grids.

- Multithreading : Accelerates screening for large compound libraries . For instance, this compound demonstrated high docking scores (-9.1 kcal/mol) against viral targets like monkeypox A42R, suggesting potential antiviral activity via polymerase inhibition .

Q. How are data discrepancies resolved in crystallographic studies of pyrazole derivatives?

Contradictions in bond lengths or angles are addressed by:

- Validation tools : Programs like ADDSYM (in PLATON) detect missed symmetry elements .

- High-resolution data : Data collected at low temperatures (e.g., 100 K) reduce thermal motion errors, improving R factors (<0.05) .

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole) ensures consistency in geometric parameters .

Q. What strategies optimize synthetic routes for improved yield and scalability?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalyst screening : Transition metals or acid catalysts improve cyclization efficiency .

- Flow chemistry : Continuous reactors minimize side products in multi-step syntheses . For example, replacing batch processing with flow systems increased yields of triazole intermediates by 20% .

Methodological Considerations

Q. How do substituents (e.g., sulfonyl or fluorophenyl groups) influence bioactivity?

- Sulfonamide groups : Enhance binding to enzymes (e.g., carbonic anhydrase) via polar interactions .

- Fluorophenyl moieties : Improve metabolic stability and membrane permeability, as seen in antiviral analogs . Comparative studies using isosteric replacements (e.g., chlorine for fluorine) reveal distinct SAR trends .

Q. What are the challenges in refining twinned or low-resolution crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.